molecular formula C17H25N3O B11380046 5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-[(cycloheptylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11380046
M. Wt: 287.4 g/mol
InChI Key: OBIXQJMSLHKMAB-UHFFFAOYSA-N
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Description

5-[(CYCLOHEPTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzodiazole family. This compound is characterized by its unique structure, which includes a cycloheptylamino group attached to a benzodiazole core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(CYCLOHEPTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 1,3-dimethylbenzodiazole with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is crucial to ensure consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(CYCLOHEPTYLAMINO)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

  • Reduction

Properties

Molecular Formula

C17H25N3O

Molecular Weight

287.4 g/mol

IUPAC Name

5-[(cycloheptylamino)methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C17H25N3O/c1-19-15-10-9-13(11-16(15)20(2)17(19)21)12-18-14-7-5-3-4-6-8-14/h9-11,14,18H,3-8,12H2,1-2H3

InChI Key

OBIXQJMSLHKMAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CNC3CCCCCC3)N(C1=O)C

Origin of Product

United States

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